An In-depth Technical Guide to 3-Isopropoxybenzoic Acid (CAS No. 60772-67-0) for Advanced Research and Drug Development
An In-depth Technical Guide to 3-Isopropoxybenzoic Acid (CAS No. 60772-67-0) for Advanced Research and Drug Development
This guide provides a comprehensive technical overview of 3-Isopropoxybenzoic acid, a versatile benzoic acid derivative with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, physicochemical properties, potential therapeutic applications, and analytical methodologies.
Introduction: The Emerging Significance of Alkoxy-Substituted Benzoic Acids
Alkoxy-substituted benzoic acids represent a privileged scaffold in drug discovery, with their derivatives exhibiting a wide array of pharmacological activities.[1] The introduction of an alkoxy group, such as the isopropoxy moiety in 3-Isopropoxybenzoic acid, can significantly modulate the parent molecule's lipophilicity, metabolic stability, and target-binding interactions. This strategic modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles.[2] 3-Isopropoxybenzoic acid, in particular, serves as a valuable building block for the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties and Identification
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 60772-67-0 | [3] |
| Molecular Formula | C₁₀H₁₂O₃ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| IUPAC Name | 3-(propan-2-yloxy)benzoic acid | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 114-117 °C | |
| Boiling Point | 297.4±20.0 °C (Predicted) | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. Limited solubility in water. | |
| pKa | 4.25 (Predicted) |
Synthesis of 3-Isopropoxybenzoic Acid: A Step-by-Step Protocol via Williamson Ether Synthesis
The most common and efficient method for the preparation of 3-Isopropoxybenzoic acid is the Williamson ether synthesis, which involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.[4][5] This robust reaction is widely applicable and can be readily performed in a standard laboratory setting.
Underlying Principles of the Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sɴ2 reaction where a deprotonated alcohol (alkoxide) acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.[4] In the context of synthesizing 3-Isopropoxybenzoic acid, the phenolic hydroxyl group of 3-hydroxybenzoic acid is deprotonated by a base to form a phenoxide ion. This phenoxide then displaces the bromide ion from 2-bromopropane in an Sɴ2 reaction to form the desired ether linkage.
Detailed Experimental Protocol
Materials:
-
3-Hydroxybenzoic acid
-
2-Bromopropane (Isopropyl bromide)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting materials.
-
Alkylation: To the stirred suspension, add 2-bromopropane (1.5 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate of the crude product should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Isopropoxybenzoic acid.
Caption: Williamson Ether Synthesis Workflow for 3-Isopropoxybenzoic Acid.
Applications in Drug Discovery and Medicinal Chemistry
The structural features of 3-Isopropoxybenzoic acid make it an attractive starting material for the synthesis of various biologically active molecules.
Prodrug Strategies
Benzoic acid derivatives are frequently employed in prodrug design to enhance the oral bioavailability of parent drugs.[6] The carboxylic acid moiety can be esterified to create a more lipophilic prodrug that can more readily cross cell membranes. Once inside the body, endogenous esterases can hydrolyze the ester bond, releasing the active parent drug. The isopropoxy group can further influence the pharmacokinetic properties of such prodrugs.
Anti-inflammatory Agents
Several benzoic acid derivatives have demonstrated anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8] The substitution pattern on the benzoic acid ring plays a crucial role in determining the potency and selectivity of these compounds. The electronic and steric properties of the 3-isopropoxy group can influence the binding affinity of its derivatives to the active site of inflammatory enzymes. Research into alkoxy-substituted benzoic acids has shown their potential to modulate inflammatory pathways by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-1β.[9]
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in drug design.[10][11] For benzoic acid derivatives, the nature and position of substituents on the aromatic ring significantly impact their pharmacological effects. The 3-isopropoxy group, being moderately lipophilic and having a specific steric bulk, can influence how a molecule fits into a biological target's binding pocket. SAR studies on related compounds can guide the rational design of novel 3-Isopropoxybenzoic acid derivatives with enhanced potency and selectivity.[2]
Caption: Structure-Activity Relationship (SAR) Concept for 3-Isopropoxybenzoic Acid Derivatives.
Analytical Methodologies: Quantification of 3-Isopropoxybenzoic Acid
Accurate and reliable analytical methods are essential for the quantification of 3-Isopropoxybenzoic acid in various matrices, including in-process control samples and biological fluids for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust technique for this purpose.[12][13]
Principles of Reversed-Phase HPLC
Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like 3-Isopropoxybenzoic acid, will have a stronger interaction with the stationary phase and thus a longer retention time. The composition of the mobile phase can be adjusted to optimize the separation.
Protocol for HPLC-UV Analysis of 3-Isopropoxybenzoic Acid in Plasma
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Human plasma (for method development and validation)
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (with 0.1% phosphoric acid), 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate the plasma proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the reconstituted sample into the HPLC system.
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- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 3. 3-Isopropoxybenzoic acid | C10H12O3 | CID 586709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. francis-press.com [francis-press.com]
- 6. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
- 9. 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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